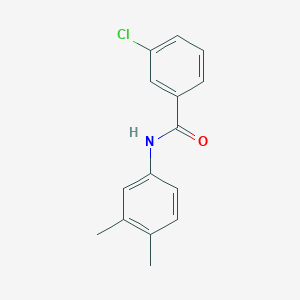![molecular formula C23H22N2O3 B404209 N'-[2-(3,5-dimethylphenoxy)acetyl]-4-phenylbenzohydrazide](/img/structure/B404209.png)
N'-[2-(3,5-dimethylphenoxy)acetyl]-4-phenylbenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-([1,1’-biphenyl]-4-ylcarbonyl)-2-(3,5-dimethylphenoxy)acetohydrazide is a complex organic compound that features a biphenyl core with various functional groups attached
準備方法
The synthesis of N’-([1,1’-biphenyl]-4-ylcarbonyl)-2-(3,5-dimethylphenoxy)acetohydrazide typically involves multiple steps. One common method includes the reaction of [1,1’-biphenyl]-4-carboxylic acid with 3,5-dimethylphenol to form an ester intermediate. This intermediate is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions .
化学反応の分析
N’-([1,1’-biphenyl]-4-ylcarbonyl)-2-(3,5-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
科学的研究の応用
N’-([1,1’-biphenyl]-4-ylcarbonyl)-2-(3,5-dimethylphenoxy)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of N’-([1,1’-biphenyl]-4-ylcarbonyl)-2-(3,5-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes .
類似化合物との比較
N’-([1,1’-biphenyl]-4-ylcarbonyl)-2-(3,5-dimethylphenoxy)acetohydrazide can be compared to other biphenyl derivatives, such as:
3,5-Dimethylbiphenyl: This compound shares a similar biphenyl core but lacks the additional functional groups, making it less versatile in chemical reactions.
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound is used extensively in promoting organic transformations and has unique hydrogen-bonding capabilities.
特性
分子式 |
C23H22N2O3 |
|---|---|
分子量 |
374.4g/mol |
IUPAC名 |
N'-[2-(3,5-dimethylphenoxy)acetyl]-4-phenylbenzohydrazide |
InChI |
InChI=1S/C23H22N2O3/c1-16-12-17(2)14-21(13-16)28-15-22(26)24-25-23(27)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,24,26)(H,25,27) |
InChIキー |
KUBMGLIWYHSEAE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OCC(=O)NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C |
正規SMILES |
CC1=CC(=CC(=C1)OCC(=O)NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-{[(2-chlorophenyl)methyl]sulfanyl}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B404126.png)
![4-ethoxy-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B404127.png)
![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide](/img/structure/B404129.png)
![8-[(4-chlorobenzyl)sulfanyl]-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B404130.png)
![3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}propanamide](/img/structure/B404132.png)
![ethyl 3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoate](/img/structure/B404133.png)





![2-[(Isopropylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B404144.png)


